molecular formula C10H11F3N2O4 B14791234 Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine

Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine

Cat. No.: B14791234
M. Wt: 280.20 g/mol
InChI Key: JIRAJJMQWIVBJP-UHFFFAOYSA-N
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Description

Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine is a compound that combines the properties of oxalic acid and a trifluoromethyl-substituted pyridine derivative. This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group, known for its significant impact on the biological and chemical properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine typically involves the use of trifluoromethylpyridine as a key starting material. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a range of trifluoromethyl-substituted compounds.

Scientific Research Applications

Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and related derivatives. Examples include:

Uniqueness

Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine is unique due to its combination of oxalic acid and trifluoromethyl-substituted pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C10H11F3N2O4

Molecular Weight

280.20 g/mol

IUPAC Name

oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H9F3N2.C2H2O4/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;3-1(4)2(5)6/h2-5H,12H2,1H3;(H,3,4)(H,5,6)

InChI Key

JIRAJJMQWIVBJP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O

Origin of Product

United States

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